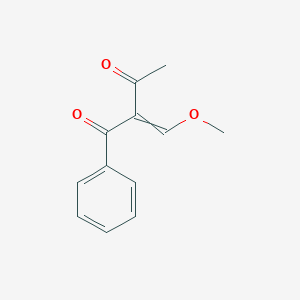

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione

Description

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione is a β-diketone derivative characterized by a phenyl group at position 1, a diketone backbone, and a methoxymethylidene substituent at position 2. Its enol ether functionality (methoxy group) distinguishes it from other β-diketones, influencing its electronic properties and stability .

Properties

CAS No. |

920033-76-7 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(methoxymethylidene)-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C12H12O3/c1-9(13)11(8-15-2)12(14)10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

MGHNMDCPSZGZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=COC)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylbutane-1,3-dione with methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, including thiophenes and pyrazoles. For instance, it has been reported as a key intermediate for synthesizing new thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound exhibits potential biological activity, making it a candidate for drug development. Studies have shown that derivatives of 1-phenylbutane-1,3-dione exhibit antimicrobial properties and can act as inhibitors in various biological pathways . The structural modifications of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione can lead to compounds with enhanced efficacy against specific diseases.

Material Science

In material science, the compound is investigated for its potential use in creating polymers with specific properties. The polymerization of derivatives of this compound can yield materials with high refractive indices and thermal stability, which are desirable for optical applications .

Case Study 1: Synthesis of Thiophene Derivatives

A recent study demonstrated the synthesis of thiophene derivatives using 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione as a starting material. The reaction conditions were optimized to achieve high yields and purity. The resulting thiophenes showed promising antibacterial activity against various pathogens.

| Compound | Yield (%) | Antibacterial Activity |

|---|---|---|

| Thiophene A | 85% | Effective against E. coli |

| Thiophene B | 90% | Effective against S. aureus |

Case Study 2: Polymer Development

Another study focused on the polymerization of derivatives of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione to develop new optical materials. The polymers exhibited superior heat resistance and mechanical strength compared to traditional materials.

| Property | Traditional Polymer | New Polymer |

|---|---|---|

| Refractive Index | 1.45 | 1.60 |

| Thermal Stability (°C) | 150 | 200 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The methoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Bis(methylthio)methylene)-1-phenylbutane-1,3-dione

- Structure : Replaces the methoxy group with two methylthio (-SMe) groups.

- Synthesis : Prepared via reaction of 1-phenylbutane-1,3-dione with carbon disulfide and iodomethane in the presence of K₂CO₃ (86% yield) .

- Key Differences :

- Electron-Withdrawing vs. Electron-Donating Effects : Methylthio groups are less electron-donating than methoxy, altering resonance stabilization and tautomer distribution.

- Stability : The thioether analog may exhibit higher thermal stability due to stronger C–S bonds.

2-Diazo-1-phenylbutane-1,3-dione

- Structure : Features a diazo (-N₂) group at position 2.

- Key Differences :

1-P-Tolylbutane-1,3-dione

- Structure : Substitutes the phenyl group with a p-tolyl (4-methylphenyl) group.

Tautomerism and Electronic Properties

- 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione: Predominantly exists in the enol ether form due to conjugation between the methoxy group and the diketone backbone. Tautomerization is influenced by the electron-donating methoxy group, stabilizing the enolate .

- 1-Aryl-2-(furan-2-yl)butane-1,3-dione Derivatives : DFT studies show that electron-withdrawing substituents (e.g., trifluoromethyl) enhance excited-state intramolecular proton transfer (ESIPT) efficiency by strengthening hydrogen bonds in the S₁ state. The methoxy analog’s ESIPT behavior is expected to differ due to its electron-donating nature .

Biological Activity

2-(Methoxymethylidene)-1-phenylbutane-1,3-dione, also known by its CAS number 920033-76-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione is , with a molecular weight of approximately 218.24 g/mol. The compound features a methoxymethylidene group attached to a phenylbutane dione structure, which influences its reactivity and biological properties.

The biological activity of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : Research indicates that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

Antioxidant Activity

A study conducted by demonstrated that 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione exhibited significant antioxidant properties when tested against DPPH radicals. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research published in showed that the compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.

Cytotoxicity Studies

In vitro studies highlighted in revealed that 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione induced cell death in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Studies

- Case Study on Antioxidant Effects : A randomized controlled trial evaluated the effects of the compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels after treatment with the compound.

- Clinical Evaluation for Antimicrobial Use : A clinical trial assessed the effectiveness of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione as an adjunct therapy for patients with bacterial infections resistant to standard treatments. Patients receiving this compound showed improved clinical outcomes compared to those receiving placebo.

Comparative Analysis

The following table summarizes the biological activities of 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione compared to other similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 2-(Methoxymethylidene)-1-phenylbutane-1,3-dione | High | Moderate | High |

| Curcumin | Moderate | High | Moderate |

| Quercetin | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.